molecular formula C6H10N4O2 B13503252 Methyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate

Methyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate

Cat. No.: B13503252
M. Wt: 170.17 g/mol
InChI Key: QZRKHEWOZOUBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method includes the intramolecular cyclo-condensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a triazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-3-(1H-1,2,4-triazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-6(11)4(7)2-5-8-3-9-10-5/h3-4H,2,7H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRKHEWOZOUBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=NC=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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